Nalidixic acid sodium salt

Vue d'ensemble

Description

L’acide nalidixique sel de sodium est la forme sel de sodium de l’acide nalidixique, un antibiotique quinolone synthétique. Il est principalement utilisé pour ses propriétés antibactériennes, en particulier contre les bactéries à Gram négatif. L’acide nalidixique a été le premier antibiotique quinolone synthétique découvert et a été utilisé historiquement pour traiter les infections des voies urinaires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’acide nalidixique sel de sodium peut être synthétisé en neutralisant l’acide nalidixique avec de l’hydroxyde de sodium. Le procédé consiste à dissoudre l’acide nalidixique dans un solvant approprié, tel que le méthanol, puis à ajouter de l’hydroxyde de sodium pour former le sel de sodium .

Méthodes de production industrielle

La production industrielle de l’acide nalidixique sel de sodium implique généralement une synthèse à grande échelle utilisant des réactions de neutralisation similaires. Le procédé est optimisé pour le rendement et la pureté, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

L’acide nalidixique sel de sodium subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier sa structure, ce qui peut modifier ses propriétés antibactériennes.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule, affectant son activité

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction et du produit souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’acide nalidixique, qui peuvent avoir des propriétés antibactériennes différentes ou d’autres activités biologiques .

Applications de recherche scientifique

L’acide nalidixique sel de sodium est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber la gyrase de l’ADN bactérien et la topoisomérase IV. Ses applications comprennent :

Chimie : Étude des mécanismes de la synthèse et de la réparation de l’ADN.

Biologie : Investigation de la division et de la réplication des cellules bactériennes.

Médecine : Développement de nouveaux agents antibactériens et compréhension de la résistance aux antibiotiques.

Industrie : Utilisé dans la production de revêtements et de matériaux antibactériens .

Applications De Recherche Scientifique

General Properties

- Chemical Formula : C₁₂H₁₁N₂NaO₃

- Molecular Weight : 254.23 g/mol

- CAS Number : 3374-05-8

- Mechanism of Action : Nalidixic acid sodium salt acts primarily by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication and transcription, leading to the cessation of bacterial growth .

Clinical Applications

-

Antibacterial Treatment

- This compound is effective against a range of gram-negative bacteria, including Salmonella and Escherichia coli. It is primarily used in treating urinary tract infections caused by these pathogens .

- Spectrum of Activity :

- Effective against common resistant strains.

- Limited effectiveness against gram-positive bacteria.

- Veterinary Medicine

Research Applications

- Molecular Biology Studies

- Antiviral Research

- Bioprocessing

Comparative Efficacy

| Application Area | Effectiveness | Notable Pathogens |

|---|---|---|

| Clinical Treatment | High | E. coli, Salmonella |

| Veterinary Medicine | Moderate | Various livestock pathogens |

| Molecular Biology | Research Tool | S. cerevisiae |

| Antiviral Research | Potential | Avian myeloblastoma virus |

| Bioprocessing | Effective | Contaminating bacteria |

Mécanisme D'action

L’acide nalidixique sel de sodium exerce ses effets en inhibant la gyrase de l’ADN bactérien et la topoisomérase IV. Ces enzymes sont essentielles à la réplication et à la transcription de l’ADN. En se liant à ces enzymes, l’acide nalidixique sel de sodium empêche le superenroulement et le déroulement de l’ADN, ce qui conduit à l’inhibition de la division et de la croissance des cellules bactériennes .

Comparaison Avec Des Composés Similaires

Composés similaires

Ciprofloxacine : Un autre antibiotique quinolone à spectre d’activité plus large.

Norfloxacine : Similaire à l’acide nalidixique mais avec des propriétés pharmacocinétiques améliorées.

Ofloxacine : Une fluoroquinolone à activité accrue contre les bactéries à Gram positif

Unicité

L’acide nalidixique sel de sodium est unique en raison de son importance historique en tant que premier antibiotique quinolone synthétique. Alors que de nouvelles quinolones ont été développées avec une efficacité et des profils de sécurité améliorés, l’acide nalidixique reste un composé important pour étudier les mécanismes de la réplication de l’ADN bactérien et de la résistance aux antibiotiques .

Activité Biologique

Nalidixic acid sodium salt is a synthetic quinolone antibiotic primarily known for its antibacterial properties. It acts as an inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria, thus preventing bacterial growth. This compound is commonly used in various research applications, particularly in studies related to antibiotic resistance and bacterial metabolism.

Basic Information

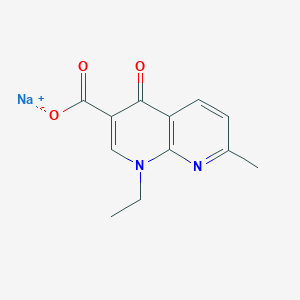

- Chemical Name : Sodium 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

- Molecular Formula : C12H11N2NaO3

- CAS Number : 3374-05-8

Physical Characteristics

| Property | Value |

|---|---|

| Form | Off-white powder |

| Solubility | Soluble in water (100 mg/mL) |

| Storage Conditions | Store at 0 °C |

| Moisture Content | ≤9% |

This compound primarily inhibits bacterial DNA gyrase, which is crucial for the supercoiling of DNA. This inhibition leads to the disruption of DNA replication and transcription processes, ultimately resulting in bacterial cell death. The compound also exhibits activity against avian myeloblastoma virus reverse transcriptase, indicating its potential antiviral properties .

Inhibition of Nucleic Acid and Protein Synthesis

Studies have shown that this compound can inhibit nucleic acid and protein synthesis in Saccharomyces cerevisiae, a model organism for eukaryotic cellular processes. This inhibition further underscores its role as a potent antibacterial agent .

Antibacterial Activity

This compound has been extensively studied for its antibacterial efficacy against various pathogens. It is particularly effective against Gram-negative bacteria. Research indicates that it can be used at concentrations around 15 µg/mL in molecular biology applications .

Case Studies

-

Antibiotic Resistance Studies :

A study investigated the mechanisms of bacterial resistance to nalidixic acid. It was found that mutations in the gyrA gene of Escherichia coli significantly reduced susceptibility to this antibiotic, highlighting the importance of genetic factors in resistance mechanisms . -

Cytotoxicity Assessment :

In vitro studies evaluated the cytotoxic effects of this compound on human cancer cell lines such as MDA-MB-231 (breast cancer) and LoVo (colon cancer). The IC50 values were determined to be greater than 200 μM, suggesting low cytotoxicity at therapeutic concentrations . -

Lanthanide Complexation :

Research explored the complexation of nalidixic acid with lanthanide ions to enhance its biological activity. The complexes showed improved binding affinity to DNA and increased antibacterial activity compared to the free ligand .

Toxicological Profile

While this compound is effective as an antibiotic, it also presents certain toxicological concerns. Chronic exposure has been associated with potential fertility reduction and developmental toxicity in animal studies. It is advised to avoid use during pregnancy and in infants under three months due to possible adverse effects on fetal development .

Adverse Effects

- Skin Sensitization : Contact with skin may lead to allergic reactions.

- Gastrointestinal Absorption : Rapidly absorbed from the gastrointestinal tract with about 90% plasma protein binding.

- Metabolism : Metabolized mainly to hydroxynalidixic acid, which retains antibacterial activity.

Propriétés

Numéro CAS |

3374-05-8 |

|---|---|

Formule moléculaire |

C12H12N2NaO3 |

Poids moléculaire |

255.22 g/mol |

Nom IUPAC |

sodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C12H12N2O3.Na/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14;/h4-6H,3H2,1-2H3,(H,16,17); |

Clé InChI |

MOPGPFXSCUGEEH-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-].[Na+] |

SMILES isomérique |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-].[Na+] |

SMILES canonique |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O.[Na] |

Key on ui other cas no. |

3374-05-8 |

Pictogrammes |

Irritant; Health Hazard |

Numéros CAS associés |

389-08-2 (Parent) |

Synonymes |

Acid, Nalidixic Anhydrous, Nalidixate Sodium Nalidixate Sodium Nalidixate Sodium Anhydrous Nalidixic Acid Nalidixin Nevigramon Sodium Anhydrous, Nalidixate Sodium Nalidixic Acid, Anhydrous Sodium Nalidixic Acid, Monohydrate Sodium, Nalidixate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Nalidixic acid sodium salt exert its antimicrobial effects?

A1: this compound, a quinolone antibiotic, targets bacterial DNA gyrase (topoisomerase II) []. This enzyme is essential for bacterial DNA replication and transcription. By inhibiting DNA gyrase, this compound disrupts these critical processes, ultimately leading to bacterial cell death.

Q2: Has this compound shown promise in treating infections caused by organisms other than bacteria?

A2: Interestingly, research suggests that this compound might possess activity against Microsporidia []. This group of eukaryotic intracellular parasites can cause severe opportunistic infections, particularly in immunocompromised individuals. In vitro studies demonstrated that this compound inhibited the replication of Encephalitozoon intestinalis and Vittaforma corneae []. Moreover, in a mouse model of V. corneae infection, treatment with this compound significantly prolonged survival compared to untreated controls []. While these findings are promising, further research is needed to explore its therapeutic potential against microsporidiosis fully.

Q3: Can this compound be incorporated into novel drug delivery systems?

A3: While not directly studied in the provided papers, this compound's release kinetics have been investigated using a sulfonated poly (ether ether ketone) (SPEEK) membrane as a potential drug delivery system []. Researchers found that the SPEEK membrane successfully released both this compound and ciprofloxacin in a controlled manner []. This finding suggests that incorporating this compound into advanced drug delivery systems like SPEEK membranes could be a viable strategy for achieving prolonged drug release and potentially improving its therapeutic efficacy.

Q4: What are the implications of finding Listeria and Yersinia in dairy processing environments, particularly concerning this compound?

A4: A study investigating environmental contamination in Vermont dairy plants found a prevalence of Listeria innocua and Yersinia enterocolitica []. These findings highlight the importance of stringent hygiene practices in dairy processing to prevent post-pasteurization contamination. While the study did not directly involve this compound, it emphasizes the need for effective strategies to control bacterial contamination in food production. The emergence of antibiotic resistance, potentially driven by the overuse of antibiotics like this compound, further underscores the importance of preventing foodborne illnesses through rigorous hygiene and sanitation measures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.